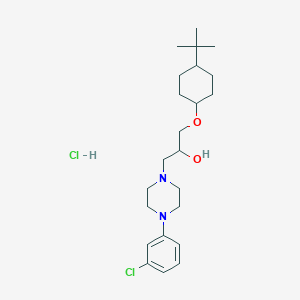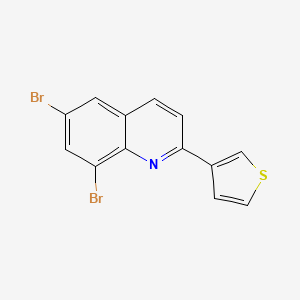
6,8-Dibromo-2-(3-thienyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-2-(3-thienyl)quinoline, also known as DBTQ, is a heterocyclic compound. It has a molecular formula of C13H7Br2NS and a molecular weight of 369.07 . This compound has been the subject of much research due to its unique properties and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A facile and efficient one-pot method for the construction of quinolines has been developed via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis
The molecular structure of this compound comprises a double ring structure and a heteroatom (N), which allows it to be employed in various transformations . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H7Br2NS and a molecular weight of 369.07 . Further details about its physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Catalytic Applications
One notable application involves the catalytic hydrogenation of quinolines, where derivatives including 6,8-Dibromo-2-(3-thienyl)quinoline can be efficiently hydrogenated to produce tetrahydroquinolines. These compounds play a crucial role in synthesizing biologically active molecules and intermediates for pharmaceuticals, demonstrating significant enantioselectivity and high conversion rates in the presence of specific catalysts (Tianli Wang et al., 2011).
Anticancer Drug Discovery
Quinoline compounds, including this compound, have been extensively studied for their anticancer activities. These compounds are known to exhibit effective anticancer activity by inhibiting key cellular processes such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The synthetic versatility of quinoline allows for the generation of numerous derivatives with diverse biological activities, making it a privileged scaffold in cancer drug discovery (V. Solomon & H. Lee, 2011).
Material Science and Nonlinear Optical (NLO) Properties
In the field of material science, quinoline derivatives are studied for their nonlinear optical (NLO) properties, crucial for various technological applications. For example, certain quinoline-based derivatives demonstrate significant NLO properties, which are essential for the development of optoelectronic devices. Such studies involve detailed structural analysis and theoretical calculations to explore their electronic and NLO characteristics, paving the way for their use in technology-related applications (M. Khalid et al., 2019).
Photovoltaic Properties
The photovoltaic properties of quinoline derivatives, including this compound, are also of significant interest. These compounds have been incorporated into organic–inorganic photodiode fabrication, demonstrating the potential to improve photovoltaic performance. Such studies focus on the synthesis and evaluation of quinoline derivatives in terms of their electrical properties, energy band diagrams, and device fabrication, highlighting their suitability for photodiode applications and offering insights into their mechanism of action (H. Zeyada et al., 2016).
Propiedades
IUPAC Name |
6,8-dibromo-2-thiophen-3-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NS/c14-10-5-8-1-2-12(9-3-4-17-7-9)16-13(8)11(15)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUKDLWDZOGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(4-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2928788.png)
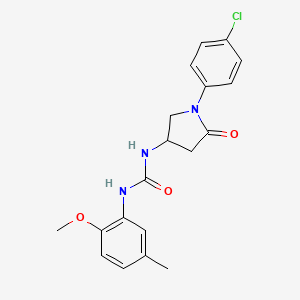
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)

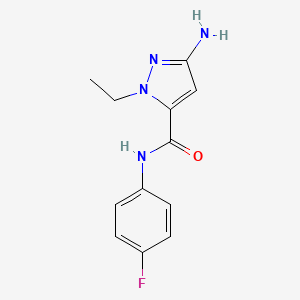
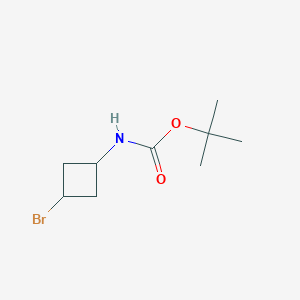
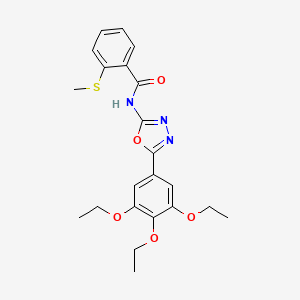
![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
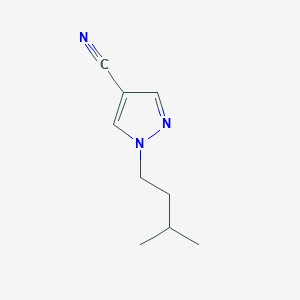
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2928810.png)
